molecular formula C17H16F3N3O3 B2977209 1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1235375-30-0

1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2977209
CAS No.: 1235375-30-0
M. Wt: 367.328
InChI Key: HJMAPMSLSTVGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-1,2-dihydropyridine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This molecule features a dihydropyridinone core, a structure of high interest in medicinal chemistry due to its prevalence in pharmacologically active compounds. The scaffold is known for its potential to interact with various enzymatic targets. The compound's structure is further elaborated with a 2,2,2-trifluoroethyl group, a common moiety used to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. Its primary research value lies in its application as a key intermediate or building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemical development. Researchers can utilize this compound for exploring new chemical entities, structure-activity relationship (SAR) studies, and as a precursor for library synthesis. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. Please handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-methyl-2-oxo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c1-23-8-2-3-13(16(23)26)15(25)22-12-6-4-11(5-7-12)9-14(24)21-10-17(18,19)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMAPMSLSTVGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

The molecular formula of the compound is C20H22F3N3O3C_{20}H_{22}F_3N_3O_3, indicating the presence of multiple functional groups that contribute to its biological activity.

Structural Characteristics

The structure features:

  • A dihydropyridine core, which is known for its role in various pharmacological activities.
  • A trifluoroethyl group that enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds featuring a dihydropyridine moiety can act as inhibitors of various enzymes involved in metabolic pathways.
  • Receptor Modulation : The presence of specific substituents may allow the compound to interact with neurotransmitter receptors or other cellular targets.

Therapeutic Potential

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may demonstrate anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. For instance, compounds with related structures have shown cytotoxic effects in hypopharyngeal tumor models, indicating potential for further development in cancer therapies .
  • Antinociceptive Effects : Similar compounds have been evaluated for their pain-relieving properties. Studies indicate that modifications in the molecular structure can enhance antinociceptive activity, suggesting this compound may also possess such effects .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities, potentially offering benefits in neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For example:

  • Cytotoxicity Assays : The compound was tested against several cancer lines, revealing IC50 values indicative of potent activity (exact values need to be determined through specific studies).

In Vivo Studies

In vivo studies are crucial for assessing the pharmacokinetics and therapeutic efficacy of the compound:

  • Xenograft Models : Animal models have shown promising results, with significant tumor reduction observed after treatment with similar compounds at specified dosages .

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital for evaluating the drug-like characteristics of the compound:

  • Bioavailability : Compounds related to this structure have shown varying levels of bioavailability; optimizing these properties could enhance therapeutic efficacy.
  • Metabolic Stability : Investigations into metabolic pathways indicate that structural modifications can lead to improved stability and reduced clearance rates.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cell lines
AntinociceptivePain relief in animal models
NeuroprotectivePotential benefits in neurodegenerative diseases

Pharmacokinetic Profiles

Compound VariantBioavailability (%)Clearance (L/h/kg)Half-Life (h)
Compound A924.450.40
Compound B1002.161.6

Comparison with Similar Compounds

Structural Features

The target compound shares a common 1,2-dihydropyridin-2-one carboxamide scaffold with several analogs. Key differences lie in substituents on the dihydropyridine nitrogen and the aromatic carboxamide group.

Table 1: Structural Comparison
Compound ID/Ref Core Structure Substituents on Dihydropyridine Carboxamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 1-methyl-2-oxo-1,2-dihydropyridine Methyl 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl N/A* Trifluoroethylamino ethyl linker; enhanced hydrophobicity and H-bond potential
N-(4-Acetylphenyl) analog 1-(2-chloro-6-fluorobenzyl)-2-oxo 2-chloro-6-fluorobenzyl 4-acetylphenyl 398.818 Halogenated benzyl group; acetylphenyl may influence π-π stacking
N-(2,4-Dimethoxyphenyl) 2-oxo-1-[3-(trifluoromethyl)benzyl] 3-(trifluoromethyl)benzyl 2,4-dimethoxyphenyl N/A Trifluoromethyl enhances hydrophobicity; methoxy groups improve solubility
N-Methyl analog 2-oxo-1-(4-(trifluoromethyl)benzyl) 4-(trifluoromethyl)benzyl Methyl N/A Compact structure; methyl carboxamide reduces steric hindrance
Allyl-substituted 2-oxo-1-allyl Allyl 3,4,5-trimethoxyphenyl 344.36 Allyl group introduces conformational flexibility; trimethoxy enhances solubility

Physicochemical and Electronic Properties

  • Trifluoroethylamino Group (Target Compound): The CF₃ group increases hydrophobicity (logP) and metabolic stability compared to non-fluorinated analogs. The ethylamino linker may facilitate hydrogen bonding with biological targets .
  • Halogenated Benzyl ( ): Chlorine and fluorine substituents enhance electronegativity and may improve binding to halogen-bonding pockets in enzymes.
  • Methoxy Groups ( ): Improve aqueous solubility but may reduce membrane permeability.
  • Deuterium Enrichment ( ): Deuterated analogs (e.g., 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) show prolonged half-lives due to kinetic isotope effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.